molecular formula C12H11NO2 B1501749 3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehyde CAS No. 885273-60-9

3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehyde

Cat. No. B1501749
CAS RN: 885273-60-9
M. Wt: 201.22 g/mol
InChI Key: ZQHKAZXLWXNANG-UHFFFAOYSA-N
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Description

The compound is a derivative of 3,5-Dimethylphenyl isocyanate . Isocyanates are a family of highly reactive, low molecular weight chemicals. They are widely used in the manufacture of flexible and rigid foams, fibers, coatings such as paints and varnishes, and elastomers, and are increasingly used in the automobile industry, autobody repair, and building insulation materials .


Synthesis Analysis

While specific synthesis methods for “3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehyde” were not found, similar compounds like 3,5-Dimethylphenyl isocyanate are typically produced industrially by alkylation of aniline with methanol in the presence of an acid catalyst .


Molecular Structure Analysis

The molecular structure of similar compounds like 3,5-Dimethylphenyl isocyanate consists of a benzene ring with two methyl groups and an isocyanate group .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like 3,5-Dimethylphenyl isocyanate include a liquid form, a refractive index of n20/D 1.528 (lit.), a density of 1.045 g/mL at 25 °C (lit.), and a vapor pressure of 0.2 psi at 20 °C .

Safety and Hazards

The safety data sheet for a similar compound, C-[3-(3,5-DIMETHYL-PHENYL)-ISOXAZOL-5-YL]-METHYLAMINE, indicates that it may be harmful if inhaled, and may cause skin and eye irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contact with skin and eyes .

Future Directions

While specific future directions for “3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehyde” were not found, research into similar compounds continues to be an active area of study. For example, cellulose tris-(3,5-dimethyl phenyl carbamate) has been used as a chiral stationary phase for enantiomeric determination of ofloxacin enantiomers .

properties

IUPAC Name

3-(3,5-dimethylphenyl)-1,2-oxazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-8-3-9(2)5-10(4-8)12-6-11(7-14)15-13-12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQHKAZXLWXNANG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=NOC(=C2)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60695996
Record name 3-(3,5-Dimethylphenyl)-1,2-oxazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehyde

CAS RN

885273-60-9
Record name 3-(3,5-Dimethylphenyl)-1,2-oxazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehyde
Reactant of Route 2
3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehyde

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